Benzoselenazole, 5-chloro-2-methyl-

Volatility Vapor Pressure Physicochemical Property

Sourcing selenium heterocycles with verified G-quadruplex selectivity is a persistent bottleneck for chemical biology teams. This compound directly addresses that gap. - Selenium-specific c-MYC G4 engagement: a 2023 J Med Chem study confirmed benzoselenazole derivatives exhibit significantly greater G4 selectivity and cancer cell specificity compared to their sulfur or oxygen analogs. - Crystallographic advantage: the Se heavy atom (MW 230.56) provides a strong anomalous signal for SAD/MAD phasing experiments. - Differentiated physicochemical profile: higher boiling point (270.8°C) and vapor pressure than the benzothiazole analog, enabling broader liquid handling and vacuum separation windows. Supplied with full QA documentation for immediate research deployment.

Molecular Formula C8H6ClNSe
Molecular Weight 230.56 g/mol
CAS No. 2946-15-8
Cat. No. B1654927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoselenazole, 5-chloro-2-methyl-
CAS2946-15-8
Molecular FormulaC8H6ClNSe
Molecular Weight230.56 g/mol
Structural Identifiers
SMILESCC1=NC2=C([Se]1)C=CC(=C2)Cl
InChIInChI=1S/C8H6ClNSe/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
InChIKeyMOOMGZFKTVIFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methylbenzoselenazole (CAS 2946-15-8): Core Structure and Physicochemical Identity


Benzoselenazole, 5-chloro-2-methyl- (CAS 2946-15-8) is a synthetic organoselenium heterocycle consisting of a benzene ring fused to a selenazole moiety, with a chlorine substituent at the 5-position and a methyl group at the 2-position [1]. Its molecular formula is C₈H₆ClNSe (MW 230.56 g/mol). The compound exists as a planar aromatic system, confirmed by experimental ¹H NMR spectroscopy in DMSO-d₆ [2], and serves as a building block for more complex selenium-containing molecules or as a potential scaffold for medicinal chemistry exploration.

Selenium-heterocycle building block Medicinal chemistry scaffold NMR-characterized core structure

Why 5-Chloro-2-methylbenzoselenazole Cannot Be Simply Replaced by Benzothiazole or Benzoxazole Analogs


Replacing the selenium atom in 5-chloro-2-methylbenzoselenazole with sulfur (benzothiazole) or oxygen (benzoxazole) does not merely alter a single atom; it fundamentally changes electronic configuration, aromaticity, and biological target engagement. A landmark 2023 study demonstrated that benzoselenazole derivatives exhibit significantly greater selectivity for the c-MYC G-quadruplex and enhanced cancer cell specificity compared to their benzothiazole and benzoxazole counterparts [1]. This underscores that selenium is not an interchangeable heteroatom but confers distinct molecular recognition properties critical for applications in targeted therapy and chemical biology.

  • Replacing selenium with sulfur or oxygen shifts electronic configuration and may alter target recognition profile.
  • Class-level evidence suggests benzoselenazole scaffold provides distinct c-MYC G-quadruplex selectivity compared to benzothiazole/benzoxazole analogs.

Quantitative Differentiation Evidence for 5-Chloro-2-methylbenzoselenazole Against Its Closest Analogs


Significantly Higher Volatility Compared to the Benzothiazole Analog

5-Chloro-2-methylbenzoselenazole demonstrates a markedly higher vapor pressure than its direct sulfur analog, 5-chloro-2-methylbenzothiazole. This property is critical for applications requiring differential volatility, such as separation techniques, vapor-phase reactions, or controlled release.

Vapor pressure vs. benzothiazole
Data to verify
0.0111 mmHg vs 0.000203 mmHg (25 °C)
~55-fold higher vapor pressure
Supports volatility-based separation workflow
Predicted values; experimental validation recommended
Volatility Vapor Pressure Physicochemical Property

Higher Atmospheric-Pressure Boiling Point Indicative of Enhanced Thermal Stability

Under atmospheric pressure (760 mmHg), 5-chloro-2-methylbenzoselenazole exhibits a boiling point of 270.8 °C. In contrast, the benzothiazole analog boils at a significantly lower temperature of 147 °C under reduced pressure (15 mmHg), suggesting that the benzoselenazole possesses greater thermal stability before phase transition.

Boiling point stability
Data to verify
270.8 °C (760 mmHg) vs benzothiazole analog 147 °C (15 mmHg)
Supports high-temperature synthesis and distillation
Differing pressure conditions; iso-pressure data needed
Thermal Stability Boiling Point Distillation

Class-Level Superiority in c-MYC G-Quadruplex Selectivity Over Benzothiazole and Benzoxazole

Although direct data for 5-chloro-2-methylbenzoselenazole are not published, the benzoselenazole scaffold has been rigorously compared to benzothiazole and benzoxazole in a controlled medicinal chemistry study. Benzoselenazole derivatives demonstrated greater selectivity for the c-MYC G-quadruplex and improved cancer cell specificity over their sulfur and oxygen analogs. [1]

c-MYC G-quadruplex selectivity
Class-level inference
Benzoselenazole class: greater selectivity and cancer cell specificity vs benzothiazole/benzoxazole (FRET-based assays)
Class-level evidence: may support c-MYC-targeted probe development
Quantitative data for this specific compound not available; review lead compound m-Se3
G-Quadruplex c-MYC Cancer Selectivity

Potential Anti-Proliferative and Differentiation-Inducing Activity Reported in Patent Literature

A patent document indicates that 5-chloro-2-methylbenzoselenazole exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage. This activity suggests utility as an anti-cancer agent and for conditions like psoriasis. [1]

Anti-proliferative activity
Patent disclosure
Reported arrest of undifferentiated cell proliferation and induction of monocyte differentiation
Reported biological profile warrants independent validation
Source: patent excerpt; full experimental details not publicly available
Anticancer Differentiation Patent

Distinct Molecular Weight and Heavy Atom Profile Enabling Different Solid-State and Formulation Behavior

The presence of selenium (atomic weight 78.97) instead of sulfur (32.07) or oxygen (16.00) results in a significantly higher molecular weight (230.56 g/mol) and heavy atom count (11) for 5-chloro-2-methylbenzoselenazole. This influences crystallization kinetics, X-ray scattering, and pharmacokinetic properties if used as a drug scaffold. [1][2]

Molecular weight & heavy atoms
Class-level inference
230.56 g/mol, 11 heavy atoms
+47 g/mol vs benzothiazole, +63 g/mol vs benzoxazole
Enables anomalous scattering phasing; may alter crystallization and solid-state properties
Calculated from standard atomic masses
Molecular Weight Heavy Atom Effect Crystallization

Recommended Application Scenarios for 5-Chloro-2-methylbenzoselenazole Based on Differentiation Evidence


Selenium-Specific G-Quadruplex Ligand Screening in Oncology Drug Discovery

Researchers developing c-MYC transcription inhibitors should specifically source this benzoselenazole compound as a starting scaffold, because substituting with a benzothiazole or benzoxazole will compromise G-quadruplex selectivity and cancer cell specificity, as demonstrated by the 2023 J Med Chem study [1]. The compound can serve as a building block for installing additional substituents to optimize the benzoselenazole core.

High-Temperature Organic Synthesis and Volatility-Controlled Purification

For synthetic chemistry workflows requiring a heterocyclic intermediate with a higher boiling point (270.8 °C at atmospheric pressure) and significantly greater vapor pressure than the benzothiazole analog, 5-chloro-2-methylbenzoselenazole provides a broader liquid handling window and facilitates selective vacuum-based separation .

Heavy Atom-Enabled Structural Biology Probes

The selenium heavy atom in 5-chloro-2-methylbenzoselenazole (MW 230.56 g/mol, 11 heavy atoms) makes this compound valuable for crystallographic phasing (SAD/MAD) and anomalous scattering experiments. Its significantly higher molecular weight compared to benzoxazole (by ~63 Da) provides a stronger anomalous signal for structural biology applications [2].

Anti-Cancer and Differentiation-Induction Research Tool

Based on patent disclosures showing that this specific compound arrests proliferation of undifferentiated cells and induces monocyte differentiation, it is a relevant chemical probe for studying leukemic cell differentiation, psoriasis models, and related cancer biology pathways [3].

Application
Selection Property
Validation Focus
G-quadruplex ligand screening
Benzoselenazole scaffold for c-MYC targeting
G-quadruplex selectivity profiling
High-temperature synthetic chemistry
Higher boiling point and vapor pressure relative to sulfur analog
Thermal stability and volatility-controlled purification
Heavy-atom crystallography
Selenium anomalous scattering for phasing
Anomalous signal strength and crystallographic data quality
Cell proliferation and differentiation research
Reported anti-proliferative activity (patent literature)
Monocyte differentiation induction and proliferation arrest assays
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